molecular formula C28H26N4O3S B2414486 N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide CAS No. 941982-85-0

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2414486
CAS RN: 941982-85-0
M. Wt: 498.6
InChI Key: KNJRQVLQWPHYEO-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Research on polycyclic N-heterocyclic compounds has led to the development of in vitro inhibitors of pentosidine, an advanced glycation end product, highlighting the potential therapeutic applications of N-cyclopropyl-4-((4-oxo-2-((2-oxo-2-(p-tolylamino)ethyl)thio)quinazolin-3(4H)-yl)methyl)benzamide derivatives in managing conditions related to advanced glycation end products (Okuda, Muroyama, & Hirota, 2011).

  • The compound has also been involved in the synthesis of novel antibacterial and antifungal agents, indicating its role in the development of new antimicrobial therapies. Research has shown that certain derivatives exhibit potent in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species (Mohamed et al., 2010).

Anticancer and Antitumor Activity

  • The exploration of quinazolinone derivatives has extended into the realm of anticancer research, where specific analogues have shown potential as inhibitors of nicotinamide phosphoribosyltransferase (Nampt), a target for cancer therapy. These findings suggest a promising avenue for the development of anticancer treatments based on the structural motif of this compound (Lockman et al., 2010).

  • Additionally, derivatives have been synthesized with enhanced water solubility, showing increased cytotoxicity compared to their progenitors. This enhancement in water solubility and cytotoxicity highlights the potential for developing more effective antitumor agents (Bavetsias et al., 2002).

Chemical Synthesis and Mechanistic Insights

  • The compound and its derivatives have been key in advancing our understanding of chemical reactions involving heterocyclic compounds, such as the formation of oxazolo and quinazolinone derivatives from anthranilamide, which are crucial for developing novel synthetic methodologies (Chern et al., 1988).

  • Innovative synthetic approaches have also been explored, such as microwave-assisted synthesis for antiviral agents targeting respiratory and biodefense viruses. This underscores the compound's versatility in facilitating the development of new synthetic strategies for rapid compound generation (Selvam et al., 2007).

properties

IUPAC Name

N-cyclopropyl-4-[[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-6-12-21(13-7-18)29-25(33)17-36-28-31-24-5-3-2-4-23(24)27(35)32(28)16-19-8-10-20(11-9-19)26(34)30-22-14-15-22/h2-13,22H,14-17H2,1H3,(H,29,33)(H,30,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJRQVLQWPHYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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